7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of chlorine, iodine, and hydroxyl groups attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Chlorine and Iodine: Chlorination and iodination can be achieved through electrophilic aromatic substitution reactions. Chlorine and iodine sources such as chlorine gas and iodine monochloride are used under controlled conditions to introduce these halogens at specific positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove halogens or to convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dehalogenated or hydroxylated derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone: Similar structure but with a phenoxy group instead of a chlorophenyl group.
7-chloro-3-(4-methylbenzyl)-4(3H)-quinazolinone: Similar structure but with a methylbenzyl group instead of a chlorophenyl group.
7-chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone: Similar structure but with a chlorobenzyl group instead of a chlorophenyl group.
Uniqueness
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical and biological properties. The combination of these halogens with the hydroxyl group and quinoline core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H8Cl2INO2 |
---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C15H8Cl2INO2/c16-8-3-1-7(2-4-8)13-14(20)9-5-11(18)10(17)6-12(9)19-15(13)21/h1-6H,(H2,19,20,21) |
InChI Key |
IESKTVNUGNYFSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.